Bavachinin

Description

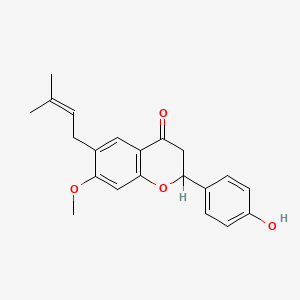

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCGSQHKPZSIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941731 | |

| Record name | 2-(4-Hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19879-30-2 | |

| Record name | 2-(4-Hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Bavachinin

Botanical Sources and Distribution within Plant Tissues

Bavachinin (B190651) is a naturally occurring prenylated flavanone (B1672756) predominantly found in the plant Psoralea corylifolia L., also known by its synonym Cullen corylifolium (L.) Medik. unanijournal.comwikipedia.org. This plant, commonly referred to as Babchi, belongs to the Fabaceae (Leguminosae) family, which is the third-largest family of flowering plants. arakmu.ac.irphcogrev.commdpi.com Psoralea corylifolia is an annual herb native to tropical and subtropical regions of the world, including India, China, and parts of Africa. wikipedia.orgnih.govbotanyjournals.com

Phytochemical investigations have revealed that this compound is one of the major flavonoid constituents of P. corylifolia. unanijournal.com The compound is primarily concentrated in the mature seeds and fruits of the plant. unanijournal.comnih.govdntb.gov.uanih.gov While other parts of the plant, such as the roots and leaves, contain a variety of bioactive compounds, the seeds are the principal source for the isolation of this compound. phcogrev.com The conspicuous black glandular dots on the leaves and the sticky, oily pericarp surrounding the seeds are characteristic features of the plant, which is a significant producer of various secondary metabolites, including coumarins and meroterpenes, alongside flavonoids like this compound. unanijournal.comvikaspedia.in

Table 1: Botanical Sources of this compound

| Plant Scientific Name | Synonym | Family | Primary Plant Part |

|---|---|---|---|

| Psoralea corylifolia L. | Cullen corylifolium (L.) Medik. | Fabaceae | Seeds, Fruits |

Biosynthetic Precursors and Enzymatic Transformations

The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of flavonoid compounds in plants. nih.govfrontiersin.org This intricate process involves several key enzymatic steps to construct the characteristic C6-C3-C6 flavonoid skeleton and subsequent modifications to yield the final structure of this compound.

The pathway begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA. nih.govfrontiersin.org The first enzyme specific to flavonoid biosynthesis, Chalcone (B49325) Synthase (CHS) , catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone backbone, specifically naringenin (B18129) chalcone. frontiersin.orgplos.orgmdpi.com

Following this, Chalcone Isomerase (CHI) facilitates the stereospecific intramolecular cyclization of the chalcone into a (2S)-flavanone. plos.orgfrontiersin.orgresearchgate.net This step is crucial as it forms the core flavanone structure, which is the precursor to this compound. In legumes like P. corylifolia, a chalcone reductase may work with CHS to produce different chalcone intermediates, leading to a diversity of flavonoids. mdpi.com

The flavanone core undergoes two key modifications to become this compound: prenylation and methylation.

Prenylation : A prenyl group (specifically, a 3-methyl-2-buten-1-yl group) is attached to the flavonoid skeleton. This reaction is catalyzed by a Prenyltransferase (PT) . nih.govfrontiersin.org These enzymes transfer a prenyl moiety from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to the aromatic ring of the flavanone. While the specific prenyltransferase for this compound biosynthesis in P. corylifolia has been a subject of study, enzymes like SfFPT from Sophora flavescens have shown the ability to prenylate flavonoid precursors. frontiersin.orgresearchgate.net

O-Methylation : The final step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of the flavanone ring. nih.gov This reaction is catalyzed by a specific O-methyltransferase (OMT) , resulting in the formation of the 7-methoxy group characteristic of this compound. nih.govnih.gov

The sequence of these final two steps, prenylation and methylation, determines the final product. The entire process is a highly regulated cascade that results in the accumulation of this compound in the plant tissues.

Genetic and Environmental Factors Influencing Biosynthesis

The production and accumulation of this compound, like other secondary metabolites, are intricately regulated by a combination of genetic and environmental factors. These factors can significantly influence the expression of biosynthetic genes and the activity of the enzymes involved in the pathway.

Genetic Factors: The biosynthesis of flavonoids is under tight transcriptional control, primarily managed by complexes of transcription factors (TFs). nih.govmdpi.com The most well-characterized regulatory complex involves proteins from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat families. frontiersin.orgnih.gov These TFs bind to the promoter regions of the structural genes (like CHS, CHI, PT, and OMT) to activate or repress their transcription, thereby controlling the metabolic flux towards flavonoid production. mdpi.comnih.gov For instance, the characterization of an isoflavone (B191592) synthase gene from Psoralea corylifolia highlights the genetic machinery present in this plant for flavonoid synthesis. nih.goviiim.res.in Specific MYB TFs can act as positive or negative regulators, and their expression levels can dictate the quantity of flavonoids, and likely this compound, produced. mdpi.com

Environmental Factors: Plants modulate their secondary metabolism in response to various environmental stimuli, which serve as a defense and adaptation mechanism. nih.govmdpi.com

Light: UV radiation is a significant elicitor of flavonoid biosynthesis. ncsu.edueyouagro.com Studies have shown that exposure to UV-B light can enhance the production of secondary metabolites in P. corylifolia. ncsu.edunih.gov This response is a protective mechanism, as flavonoids can act as UV screens, protecting the plant's DNA and photosynthetic apparatus from damage. The expression of stress-resistant genes and the accumulation of phenolic compounds are often upregulated under UV stress. ncsu.edunih.govresearcherslinks.com

Soil and Nutrient Conditions: The composition of the soil, including mineral content and pH, can affect the production of secondary metabolites. unanijournal.comvikaspedia.in For example, research has indicated that combined stress from chromium and UV-B radiation can lead to an increase in psoralen, another key compound in P. corylifolia, suggesting that soil pollutants can trigger defense pathways that may also affect this compound levels. ncsu.edunih.govfrontiersin.org The plant can grow in various soil types, including sandy, loam, and clay, and can tolerate a range of pH from acidic to alkaline, but these variations likely influence its phytochemical profile. unanijournal.comnih.gov

Temperature and Water Availability: Temperature and drought are known to impact the synthesis of plant secondary metabolites. nih.govmdpi.com Higher temperatures can sometimes facilitate the synthesis of certain compounds, while drought stress often stimulates the accumulation of phenolics and other protective molecules as an adaptive response. mdpi.comfrontiersin.org While specific data on this compound is limited, these general principles of plant stress response are expected to apply.

Chemical Synthesis and Analog Design of Bavachinin

Total Synthesis Methodologies

The total synthesis of Bavachinin (B190651) primarily involves the construction of its flavanone (B1672756) core. This is typically achieved through a two-step process: the formation of a chalcone (B49325) precursor followed by its intramolecular cyclization. Various strategies have been developed to accomplish these transformations efficiently.

Aldol (B89426) Condensation Approaches

The cornerstone of this compound synthesis lies in the formation of its chalcone precursor, isobavachalcone (B1672217) or a related 2'-hydroxychalcone (B22705), via aldol condensation, specifically the Claisen-Schmidt condensation. This reaction joins two key aromatic fragments to create the characteristic α,β-unsaturated ketone structure of chalcones. Current time information in Bangalore, IN.iiste.orgorientjchem.org

The Claisen-Schmidt condensation involves the reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde in the presence of a catalyst. Current time information in Bangalore, IN.iiste.org For the synthesis of this compound's precursor, this typically involves the condensation of a suitably substituted 2'-hydroxyacetophenone (B8834) with a 4-hydroxy- or 4-methoxybenzaldehyde. The reaction is catalyzed by either a base or an acid.

Base-Catalyzed Cyclization: The intramolecular cyclization of the 2'-hydroxychalcone intermediate to the flavanone core is a crucial step. This transformation can be effectively catalyzed by various bases. tandfonline.com The reaction proceeds via a Michael-type addition of the phenoxide ion onto the α,β-unsaturated ketone system. nepjol.info

Different catalytic systems have been explored for this cyclization, as detailed in the table below.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Potassium Hydroxide (KOH) | Methanol, Room Temperature | 95 | tandfonline.com |

| Sodium Hydroxide (NaOH) | Aqueous Alcohol, 25°C | - | ijcrt.org |

| Piperidine | Room Temperature | - | iiste.org |

| Methane Sulphonic Acid | Thermal, Microwave, or Ultrasound | - | scispace.com |

| Zinc Oxide (ZnO) Nanoparticles | Water, 100°C | 89.6 | core.ac.uk |

Acid-Catalyzed Cyclization: Alternatively, the cyclization of 2'-hydroxychalcones to flavanones can be achieved under acidic conditions. nepjol.info Various acids have been employed to facilitate this ring-closing reaction. iiste.orgnepjol.info

Iodoetherification Strategies

Intramolecular iodoetherification represents a powerful strategy for the synthesis of oxygen-containing heterocyclic compounds. While not extensively documented for this compound itself, its application in the synthesis of structurally related flavonoids, such as osajin (B1677503) and scandenone, highlights its potential. mdpi.com This methodology typically involves an aldol reaction to construct a precursor which then undergoes an intramolecular iodoetherification followed by an elimination sequence to assemble the tricyclic core of the flavonoid. mdpi.com The key step involves the activation of a double bond by an iodine source, followed by the intramolecular attack of a hydroxyl group to form the heterocyclic ring.

Suzuki Coupling Applications

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile approach to the synthesis of the flavonoid skeleton. mdpi.comlibretexts.orgmdpi.comtcichemicals.comwikipedia.org This reaction can be employed to construct the chalcone precursor of this compound.

Two primary strategies utilizing the Suzuki coupling for chalcone synthesis have been described:

Coupling of an arylboronic acid with a cinnamoyl chloride. mdpi.com

Coupling of a styrylboronic acid with a benzoyl chloride. mdpi.com

These methods provide a powerful alternative to the classical Claisen-Schmidt condensation for assembling the two aromatic rings of the chalcone backbone. Furthermore, the Suzuki-Miyaura reaction has been used to synthesize flavones from 2-halochromones and arylboronic acids, a strategy that could be adapted for the synthesis of the flavone (B191248) analogue of this compound. mdpi.com

Semisynthetic Routes and Biotransformation Techniques

Semisynthetic approaches, starting from naturally isolated this compound, and biotransformation methods provide alternative routes to novel derivatives.

Biotransformation of this compound using fungal cultures has been investigated to generate new metabolites. nih.gov Specific fungal strains have demonstrated the ability to modify the this compound structure in a regioselective manner.

Aspergillus flavus and Cunninghamella elegans have been shown to hydroxylate the prenyl side chain of this compound at the C-2" and C-3" positions. nih.gov

Penicillium raistrickii has been found to reduce the C-4 carbonyl group of the C-ring. nih.gov

These microbial transformations introduce functionalities that can be difficult to achieve through conventional chemical synthesis, offering a valuable tool for generating structural diversity. The enzymes responsible for these transformations, such as laccases and peroxidases in fungi, are key to these specific modifications. wikipedia.orgpreprints.org

Rational Design and Synthesis of this compound Analogs

The rational design and synthesis of this compound analogs aim to explore the structure-activity relationships and to develop compounds with improved biological profiles.

Aliphatic and Aromatic Ether Derivatives

A significant focus in the design of this compound analogs has been the modification of the hydroxyl groups through the formation of ether linkages.

In one study, a library of 28 this compound analogs was synthesized, which included a range of aliphatic and aromatic ethers, and evaluated for their anticancer activity. researchmatters.inresearchgate.netresearchgate.net The synthesis of aliphatic ether derivatives was achieved by reacting this compound with various alkyl halides in the presence of potassium carbonate. researchmatters.in This approach led to the discovery of several derivatives with enhanced cytotoxic profiles compared to the parent compound. researchgate.net

Another area of investigation has been the synthesis of this compound derivatives as pan-peroxisome proliferator-activated receptor (PPAR) agonists. nih.govresearchgate.netmedchemexpress.com Structure-activity relationship studies from these efforts have revealed that modification of the 4'-hydroxyl group on the B-ring can significantly impact activity. It was found that converting the 4'-hydroxyl to an aliphatic ether or ester tends to decrease PPARγ agonistic potential, whereas conversion to an aromatic ester can enhance it. nih.gov

The following table summarizes the findings from a study on the synthesis and anticancer evaluation of this compound analogs. researchgate.net

| Compound Type | Modification | Biological Activity | Reference |

| Aliphatic Ethers | Reaction with alkyl halides | Enhanced cytotoxic profile for some analogs | researchgate.net |

| Aromatic Ethers | - | Part of a library of 28 analogs synthesized | researchgate.net |

| 1,2,3-Triazole Analog | Click chemistry | 3-4 fold more active than this compound | researchmatters.inresearchgate.net |

Epoxide, Chalcone, Oxime, and Semicarbazide (B1199961) Analogs

A significant body of work has focused on the derivatization of this compound to produce a library of analogs, including epoxide, chalcone, oxime, and semicarbazide derivatives. researchgate.net These modifications are designed to investigate the structure-activity relationships and to develop compounds with improved cytotoxic profiles against various cancer cell lines.

The synthesis of these analogs involves targeted reactions at specific functional groups of the this compound molecule. For instance, oxime and semicarbazide analogs of this compound have been synthesized by treating the parent compound with hydroxylamine (B1172632) hydrochloride and semicarbazide hydrochloride, respectively, using ethanol (B145695) as the solvent. iiim.res.in The synthesis of chalcone analogs typically involves a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde (B42025) derivative. wjpls.orgresearchgate.net The creation of epoxide analogs often utilizes epoxidation agents to introduce a three-membered ring containing an oxygen atom.

Detailed research findings have led to the generation of a diverse set of these this compound derivatives. The following table summarizes the classes of synthesized analogs and the general synthetic approaches.

| Analog Type | General Synthetic Approach | Key Reagents |

| Epoxide | Epoxidation of a double bond in the this compound structure. | Peroxy acids (e.g., m-CPBA) |

| Chalcone | Claisen-Schmidt condensation. | Substituted acetophenones, Substituted benzaldehydes, Base or acid catalyst |

| Oxime | Reaction of the ketone group with hydroxylamine. | Hydroxylamine hydrochloride, Ethanol |

| Semicarbazide | Reaction of the ketone group with semicarbazide. | Semicarbazide hydrochloride, Ethanol |

This table represents a summary of synthetic strategies for this compound analogs.

Triazole-Containing Modifications

A particularly fruitful area of analog design has been the incorporation of a 1,2,3-triazole moiety into the this compound structure. This has been achieved through the application of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com This approach allows for the efficient and regioselective synthesis of 1,4-disubstituted triazoles. nih.gov

The general synthetic route to these triazole-containing this compound derivatives involves a two-step process. First, the this compound scaffold undergoes O-propargylation to introduce a terminal alkyne group. nih.govmdpi.com Subsequently, this propargylated intermediate is reacted with a variety of substituted azides via a CuAAC reaction to yield the final 1,2,3-triazole-linked this compound derivatives. nih.gov This method has been reported to produce the desired compounds in excellent yields, typically ranging from 85% to 95%. nih.govmdpi.com

A series of these triazole-containing this compound analogs have been synthesized and evaluated for their biological activity. nih.govresearchgate.net For example, a library of eleven 1,2,3-triazole-linked this compound derivatives (referred to as 30a–30k in some literature) was synthesized through the molecular modification of the natural flavanone. nih.govmdpi.com Among these, certain derivatives have shown significantly enhanced cytotoxic activity compared to the parent this compound molecule. researchgate.netnih.govresearchgate.net Specifically, one analog, identified as 17i or 30i in various reports, demonstrated potent anticancer activity with IC₅₀ values of 7.72 µM against lung (A549), 16.08 µM against prostate (PC-3), 7.13 µM against colon (HCT-116), and 11.67 µM against breast (MCF-7) cancer cell lines. researchgate.netnih.govresearchgate.net This represents a notable improvement in cytotoxicity, particularly against HCT-116 and A549 cell lines. researchgate.netresearchgate.net

The table below outlines the research findings related to the synthesis of these triazole-containing this compound analogs.

| Compound Series | Synthetic Strategy | Key Reaction | Reagents for Triazole Formation | Reported Yields |

| This compound-Triazole Hybrids (e.g., 30a-30k) | O-propargylation followed by CuAAC | Click Chemistry | Various substituted azides, Copper(I) catalyst | 85-95% |

This table summarizes the synthesis of triazole-containing this compound analogs based on reported research findings. nih.govmdpi.com

Molecular and Cellular Mechanisms of Action for Bavachinin

Receptor Agonism and Modulation

Bavachinin's interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), is a cornerstone of its molecular activity. It also exhibits interactions with receptor tyrosine kinases, indicating a broader spectrum of influence on cellular signaling.

This compound (B190651) has been identified as a natural pan-PPAR agonist, meaning it can activate all three PPAR isoforms: PPARα, PPARβ/δ, and PPARγ. nih.govnih.govijcce.ac.ir These receptors are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation. researchgate.netconsensus.app

As a pan-PPAR agonist, this compound has the capacity to modulate a wide array of metabolic pathways. nih.gov The activation of PPARα is primarily associated with fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. researchgate.netmdpi.com PPARβ/δ is involved in fatty acid oxidation and is expressed in various tissues. youtube.com The ability of this compound to engage all three isoforms suggests its potential to comprehensively influence energy homeostasis. ijcce.ac.ir

| PPAR Isoform | Primary Function | This compound Activity |

|---|---|---|

| PPARα | Fatty acid oxidation, lipid metabolism | Agonist |

| PPARβ/δ | Fatty acid oxidation, energy homeostasis | Agonist |

| PPARγ | Adipocyte differentiation, glucose metabolism | Agonist |

Intriguingly, research has revealed that this compound binds to PPARs in a unique manner. It occupies not only the canonical ligand-binding pocket, which is the binding site for many synthetic PPAR agonists, but also a novel, alternative binding site. nih.govijcce.ac.ir This dual binding characteristic is significant. For instance, while a synthetic PPARγ agonist like rosiglitazone (B1679542) can block this compound from binding to the canonical site, it does not prevent its interaction with the alternative site. nih.gov This suggests a distinct and potentially synergistic mode of action compared to conventional PPAR agonists. nih.govijcce.ac.ir The existence of an alternate binding site for PPARγ ligands has been corroborated by other studies, opening up new avenues for understanding and modulating PPAR activity. researchgate.netnih.gov

Upon binding to PPARs, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes. nih.gov This process is central to the physiological effects of PPAR agonists. The activation of these target genes by this compound influences a variety of metabolic processes. For example, the induction of PPAR target genes is a key mechanism through which this compound is thought to exert its effects on glucose and lipid metabolism. nih.gov

| Target Gene Category | Example Genes | Function |

|---|---|---|

| Fatty Acid Transport & Oxidation | CD36, CPT1, ACOX1 | Uptake and breakdown of fatty acids |

| Lipid Metabolism | APOA1, APOA5 | Regulation of lipoprotein metabolism |

| Glucose Homeostasis | GLUT4 | Insulin-mediated glucose uptake |

| Adipogenesis | aP2 (FABP4) | Fatty acid binding and storage in adipocytes |

In addition to its well-documented effects on PPARs, studies have begun to explore the interaction of this compound with other classes of receptors, including receptor tyrosine kinases (RTKs).

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.govnih.gov Dysregulation of EGFR signaling is a hallmark of many cancers. Computational and in vitro studies have investigated the binding affinity of several natural compounds, including this compound, to a panel of receptor tyrosine kinases. ijcce.ac.ir These analyses have indicated that this compound can form strong connections with EGFR, suggesting a potential to inhibit its enzymatic activity and, consequently, hinder cancer cell proliferation. ijcce.ac.ir While the precise molecular details of this interaction are still under investigation, this finding points to a broader mechanism of action for this compound beyond its role as a PPAR agonist.

Receptor Tyrosine Kinase (RTK) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Currently, there is no direct evidence in the reviewed scientific literature demonstrating that this compound inhibits the kinase activity of VEGFR2.

Anaplastic Lymphoma Kinase (ALK) Inhibition

No research data was found to support the direct inhibition of Anaplastic Lymphoma Kinase (ALK) by this compound.

c-Met, c-Src, and IGF1R Interactions

There is no available scientific information detailing the direct interaction or inhibitory effects of this compound on c-Met, c-Src, or IGF1R.

Enzyme and Protein Modulation

This compound has been studied for its effects on various enzymes, revealing specific inhibitory activities.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No scientific studies were identified that investigated or demonstrated the inhibitory effect of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

This compound has been identified as a selective and competitive inhibitor of human monoamine oxidase B (hMAO-B). nih.govnih.gov In one study, its inhibitory potency was significantly higher for hMAO-B compared to human monoamine oxidase A (hMAO-A), with an average IC50 value of approximately 8.82 μM for hMAO-B and 189.28 μM for hMAO-A. nih.govnih.govsemanticscholar.org This represents a 21.46-fold greater selectivity for hMAO-B. nih.gov

Kinetic analysis revealed that this compound acts as a competitive inhibitor for both hMAO-A and hMAO-B. nih.gov The inhibition constant (Ki) for hMAO-B was found to be 10.33-fold lower than that for hMAO-A, further confirming its selectivity. nih.gov Molecular docking studies suggest that the C7-methoxy group on the this compound structure plays a role in its higher affinity and selectivity as a reversible MAO-B inhibitor. nih.gov

| Enzyme | IC50 Value (μM) | Selectivity (Fold) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| MAO-A | 189.28 | 21.46-fold for MAO-B | Competitive | nih.govsemanticscholar.org |

| MAO-B | 8.82 | Competitive | nih.govnih.govsemanticscholar.org |

UDP-Glucuronosyltransferase (UGT) Isozyme Inhibition (e.g., UGT1A1, UGT1A8)

Studies on the metabolism of this compound have shown that it is a substrate for UDP-glucuronosyltransferases (UGTs), specifically the UGT1A1 and UGT1A8 isozymes. Research has identified these two isoforms as the primary enzymes responsible for the glucuronidation of this compound in the human liver and intestines, respectively.

Furthermore, this compound has demonstrated inhibitory effects on UGT1A1. One study reported a calculated Ki (inhibition constant) value of 1.18 µM, indicating a potential for herb-drug interactions mediated by this enzyme.

| Enzyme | Interaction Type | Key Finding | Reference |

|---|---|---|---|

| UGT1A1 | Metabolism / Inhibition | Primary isozyme in liver metabolism; Inhibitory Ki value of 1.18 µM. | [] |

| UGT1A8 | Metabolism | Primary isozyme in intestine metabolism. | [] |

Cytochrome P450 (CYP) Isozyme Inhibition

This compound has demonstrated inhibitory effects on various cytochrome P450 (CYP) isozymes, which are crucial enzymes in drug metabolism. A related compound, isobavachin, exhibited broad inhibition against CYP2B6, CYP2C9, and CYP2C19 with Ki values ranging from 0.05 to 3.05 μM. nih.gov

The inhibitory potential of compounds on CYP isozymes is often categorized based on their IC50 values. Generally, IC50 values less than 1 μM are considered potent, between 1 and 10 μM as moderate, and over 10 μM as weak inhibition. nih.gov While specific IC50 values for this compound across a wide range of CYP isozymes require further detailed investigation, the data from related compounds suggest a potential for drug interactions through the inhibition of these metabolic pathways.

The following table summarizes the inhibitory effects of isobavachin, a compound structurally related to this compound, on various CYP isozymes.

Inhibitory Effects of Isobavachin on Human CYP Isozymes

| CYP Isozyme | Inhibition Potency (Ki values in μM) |

|---|---|

| CYP2B6 | 0.05 - 3.05 |

| CYP2C9 | 0.05 - 3.05 |

| CYP2C19 | 0.05 - 3.05 |

α-Glucosidase Inhibition

Bavachalcone (B190645), a structurally similar chalcone (B49325), has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. scielo.brresearchgate.netscielo.br This inhibition is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. scielo.br

Studies have shown that bavachalcone exhibits significantly superior α-glucosidase inhibitory activity compared to acarbose (B1664774), a commonly used α-glucosidase inhibitor. scielo.brresearchgate.netscielo.br The IC50 value for bavachalcone was reported to be 15.35 ± 0.57 μg/mL, while that of acarbose was 2.77 ± 0.09 mg/mL. scielo.brresearchgate.netscielo.br The mechanism of inhibition by bavachalcone is of a mixed competitive and non-competitive type. scielo.brresearchgate.netscielo.br Molecular docking studies suggest that this inhibition is due to the formation of hydrogen bonds with amino acid residues such as trp391, arg428, and trp710 within the enzyme's active site. scielo.brresearchgate.netscielo.br

α-Glucosidase Inhibitory Activity

| Compound | IC50 Value |

|---|---|

| Bavachalcone | 15.35 ± 0.57 μg/mL |

| Acarbose | 2.77 ± 0.09 mg/mL |

Nitric Oxide Synthase Activity Modulation

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthases (NOS). nih.govpeerj.com There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). peerj.com The inducible form, iNOS, is typically expressed in macrophages in response to inflammatory stimuli and produces large amounts of NO as part of the immune response. nih.govmdpi.com While beneficial in fighting pathogens, excessive iNOS activity can lead to tissue damage. mdpi.com

This compound has been shown to modulate nitric oxide synthase activity. Specifically, it has been observed to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that this compound may have anti-inflammatory properties by downregulating the iNOS pathway.

Papain-Like Protease (PLpro) Inhibition

The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. frontiersin.orgnih.gov It is responsible for cleaving the viral polyprotein to release functional non-structural proteins. frontiersin.org Furthermore, PLpro can interfere with the host's innate immune response, making it an attractive target for antiviral therapies. frontiersin.org Inhibition of PLpro could not only halt viral replication but also help restore the host's antiviral immunity. frontiersin.org

Research has identified this compound as a potential inhibitor of the papain-like protease (PLpro) of SARS-CoV-2. Through virtual screening and subsequent enzymatic assays, this compound was found to inhibit PLpro activity, suggesting its potential as an antiviral agent against COVID-19.

Hypoxia-Inducible Factor-1α (HIF-1α) Targeting and Stabilization

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a crucial role in cellular adaptation to low oxygen levels (hypoxia). nih.gov It is composed of an oxygen-responsive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). nih.gov In many cancers, HIF-1α is overexpressed and contributes to tumor progression and angiogenesis. nih.gov The stability of HIF-1α is regulated by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for degradation under normal oxygen conditions. mdpi.com

This compound has been shown to inhibit the activity of HIF-1α in human carcinoma cells in a concentration-dependent manner. nih.gov It is believed to exert this effect by enhancing the interaction between VHL and HIF-1α, thereby promoting the degradation of HIF-1α. nih.gov This action leads to a decrease in the transcription of HIF-1 target genes that are involved in angiogenesis and energy metabolism, such as vascular endothelial growth factor (VEGF), Glut 1, and Hexokinase 2. nih.gov

Intracellular Signaling Pathway Regulation

Mitogen-activated protein kinases (MAPKs) are a group of protein kinases that regulate a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. nih.govmdpi.com The major mammalian MAPK pathways include the c-Jun N-terminal kinases (JNKs) and the p38 MAPKs, which are often referred to as stress-activated protein kinase pathways. free.fr These pathways are activated by various environmental and genotoxic stresses. free.fr

This compound has been found to induce oxidative damage in HepaRG cells, and this process is closely linked to the activation of the stress-activated JNK and p38 MAPK pathways. nih.gov The generation of reactive oxygen species (ROS) is associated with the activation of these kinases. nih.gov Pre-treatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580) was shown to inhibit the this compound-induced generation of ROS. nih.gov Interestingly, pre-treatment with the antioxidant N-acetylcysteine (NAC) prevented the phosphorylation of p38 but not JNK, indicating a complex interplay between ROS and these signaling pathways in the cellular response to this compound. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) Pathway

This compound has been shown to interact with the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a crucial regulator of various cellular processes. wikipedia.orgcusabio.com This pathway is integral to cell cycle regulation, proliferation, and survival. wikipedia.orgcusabio.com In the context of this compound's biological activities, its modulation of the PI3K/Akt pathway has been observed in different experimental models. For instance, studies have suggested a link between the PI3K/Akt/mTOR pathway and the hepatotoxicity of this compound and its derivatives. researchgate.net Furthermore, this compound's therapeutic potential in inflammatory conditions has been associated with this pathway. Research indicates that this compound may ameliorate rheumatoid arthritis inflammation through the PPARG/PI3K/AKT signaling pathway. researchgate.net It has also been found to alleviate allergic rhinitis by inhibiting NLRP3-mediated epithelial pyroptosis via the PI3K/AKT/NF-κB signaling pathway. dntb.gov.ua In adipocytes, this compound has been shown to enhance glucose uptake by activating the Akt pathway, suggesting a role in metabolic regulation. nih.gov

AMP-Activated Protein Kinase (AMPK) Pathway

This compound has been demonstrated to activate the AMP-Activated Protein Kinase (AMPK) pathway, a key cellular energy sensor that plays a critical role in maintaining energy homeostasis. In 3T3-L1 adipocytes, this compound was found to enhance glucose uptake through the activation of the AMPK pathway, in both the presence and absence of insulin. nih.gov This suggests that this compound may have therapeutic potential for conditions like type 2 diabetes by modulating cellular energy metabolism. nih.gov

Ataxia Telangiectasia Mutated (ATM)/ATM- and Rad3-Related (ATR) Signaling

A significant mechanism of action for this compound in cancer cells involves the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) signaling pathways. These pathways are critical components of the DNA damage response system. nih.gov In human small cell lung cancer (SCLC) cells, this compound treatment led to the activation of the ATM/ATR-CHK2/CHK1 signaling cascade. acs.orguark.edunih.gov This was evidenced by increased phosphorylation of ATM, ATR, CHK2, and CHK1, while the total protein levels of these molecules remained unchanged. acs.org The activation of this pathway by this compound resulted in G2/M phase cell cycle arrest and the induction of apoptosis. acs.orguark.edunih.gov The role of the ATM/ATR pathway in this compound-induced cell cycle arrest was further confirmed by experiments using an ATM/ATR inhibitor, caffeine, which was able to reverse the G2/M arrest caused by this compound. acs.orguark.edunih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

This compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is centrally involved in inflammation and immune responses. In RAW264.7 macrophage cells, this compound was found to suppress the receptor activator of nuclear factor-κB ligand (RANKL)-induced phosphorylation of NF-κB. chosunobr.org This inhibition of NF-κB phosphorylation subsequently prevented its translocation from the cytosol to the nucleus, thereby suppressing osteoclast differentiation. chosunobr.org Additionally, this compound has demonstrated antineuroinflammatory activity by inhibiting the expression of nitric oxide (NO) and proinflammatory cytokines through the NF-κB pathway. mdpi.com In the context of allergic rhinitis, this compound has been observed to alleviate the condition by modulating the PI3K/AKT/NF-κB signaling pathway. dntb.gov.ua

T-Cell Differentiation Modulations (GATA-3, T-bet mRNA Expression)

This compound has been reported to influence T-cell differentiation, a key process in the adaptive immune response. The differentiation of T helper (Th) cells into distinct subsets, such as Th1 and Th2 cells, is governed by master transcription factors, including T-bet for Th1 and GATA-3 for Th2. nih.govnih.gov These transcription factors play opposing roles in directing the immune response. nih.gov this compound has been shown to inhibit the production of Th2 cytokines, including IL-4, by inhibiting the differentiation of T-helper 2 cells. nih.gov This suggests that this compound can modulate the balance between Th1 and Th2 responses, which is critical in various immune-related conditions.

Modulation of Key Cellular Processes

Regulation of Cell Proliferation and Viability

This compound has been shown to regulate cell proliferation and viability, particularly in cancer cells. In laryngopharyngeal cancer cells, this compound suppressed cell viability in a dose-dependent manner. nih.gov It also inhibited the proliferation of these cells by inducing cell cycle arrest at the G0/G1 phase. nih.gov This was accompanied by a significant reduction in the protein expression levels of key cell cycle regulators, including Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and Cyclin D1. nih.govresearchgate.net

Similarly, in human small cell lung cancer (SCLC) cells, this compound decreased cell viability and induced G2/M phase cell cycle arrest. uark.edu This was associated with increased expression of pro-apoptotic proteins such as caspases and Bax, a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis. uark.edunih.govfrontiersin.orgwikipedia.orgnih.gov In HepaRG cells, this compound was also found to inhibit cell viability in a time- and dose-dependent manner. nih.gov

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| Laryngopharyngeal Cancer Cells (Tu212 and FaDu) | Suppressed cell viability and proliferation | Induced G0/G1 cell cycle arrest; Reduced expression of CDK4/6 and Cyclin D1 | nih.govresearchgate.net |

| Human Small Cell Lung Cancer (SCLC) Cells (H1688) | Decreased cell viability | Induced G2/M cell cycle arrest and apoptosis; Increased expression of caspases and Bax | uark.edu |

| HepaRG Cells | Inhibited cell viability in a time- and dose-dependent manner | Not specified in the provided context | nih.gov |

| Protein | Effect of this compound | Cell Line | Reference |

|---|---|---|---|

| CDK4 | Reduced protein expression | Laryngopharyngeal Cancer Cells (Tu212 and FaDu) | nih.govresearchgate.net |

| CDK6 | Reduced protein expression | Laryngopharyngeal Cancer Cells (Tu212 and FaDu) | nih.gov |

| Cyclin D1 | Reduced protein expression | Laryngopharyngeal Cancer Cells (Tu212 and FaDu) | nih.govresearchgate.net |

Induction of Programmed Cell Death (Apoptosis Mechanisms: Intrinsic and Extrinsic Pathways, Mitochondrial Membrane Potential Perturbation, PARP Cleavage)

This compound has been demonstrated to induce programmed cell death, or apoptosis, in cancer cells through the activation of both intrinsic and extrinsic signaling pathways. nih.gov In human small cell lung cancer (SCLC) cells, treatment with this compound led to an increased expression of key proteins involved in both apoptotic cascades. nih.gov

The extrinsic pathway, also known as the death receptor pathway, is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. Research has shown that this compound treatment enhances the expression of Fas and its ligand, FasL. acs.org The engagement of the Fas/FasL system is a critical step in the activation of the extrinsic apoptotic pathway, leading to the recruitment of adaptor proteins and the subsequent activation of initiator caspases. acs.org

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by various intracellular stresses. This compound has been found to modulate the expression of proteins in the Bcl-2 family, which are central regulators of this pathway. nih.gov Specifically, an increase in the expression of the pro-apoptotic protein Bax has been observed following this compound treatment. nih.gov Elevated Bax levels can lead to the permeabilization of the outer mitochondrial membrane, causing a perturbation of the mitochondrial membrane potential. This disruption results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Both the extrinsic and intrinsic pathways converge on the activation of a cascade of caspases, which are the executioners of apoptosis. Studies have documented that this compound treatment increases the expression levels of caspase-8, the primary initiator caspase of the extrinsic pathway, and caspase-9, the key initiator caspase of the intrinsic pathway. nih.gov The activation of these initiator caspases leads to the subsequent activation of executioner caspases, such as caspase-3. nih.gov The cleavage and activation of caspase-3 are responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

A related compound, bavachin (B190654), has been shown to impair mitochondrial structure and function, which is indicative of mitochondrial membrane potential perturbation. nih.gov While this was not directly observed with this compound in the available research, the upregulation of Bax suggests a similar mechanism of action. nih.gov

Table 1: Effect of this compound on Apoptosis-Related Protein Expression in H1688 SCLC Cells

| Protein | Function | Effect of this compound Treatment |

|---|---|---|

| Fas | Death receptor | Increased expression nih.gov |

| FasL | Fas ligand | Increased expression nih.gov |

| Bax | Pro-apoptotic protein | Increased expression nih.gov |

| Caspase-8 | Initiator caspase (extrinsic) | Increased expression nih.gov |

| Caspase-9 | Initiator caspase (intrinsic) | Increased expression nih.gov |

| Caspase-3 | Executioner caspase | Increased expression nih.gov |

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer cells is a multi-step process that involves the migration of cells from the primary tumor and their invasion into surrounding tissues and blood vessels. This compound has been shown to possess inhibitory effects on these critical processes.

In vitro studies have demonstrated that this compound can effectively inhibit the migration of cancer cells. nih.gov For instance, in a study utilizing human KB carcinoma cells, this compound was found to impede cell migration. nih.gov The ability of cancer cells to migrate is a fundamental requirement for metastasis, and its inhibition represents a key mechanism of anti-cancer activity.

The process of invasion involves the degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. While the direct effect of this compound on the enzymatic degradation of the ECM has not been extensively detailed, its ability to inhibit cell migration is a crucial component of its anti-invasive potential. nih.gov

Suppression of Colony Formation

The ability of a single cancer cell to proliferate and form a colony is a measure of its tumorigenic potential. This clonogenic capacity is a critical characteristic of cancer cells, enabling tumor growth and recurrence. Bavachin, a closely related flavonoid, has demonstrated the ability to suppress the colony formation of cancer cells in a dose-dependent manner.

In studies conducted on laryngopharyngeal cancer cell lines, treatment with bavachin resulted in a significant reduction in the ability of these cells to form colonies. nih.gov As the concentration of bavachin increased, the colony-forming ability of the cancer cells progressively decreased. nih.gov This suggests that bavachin can inhibit the sustained proliferation and survival of individual cancer cells, thereby limiting their potential to establish new tumor foci.

Table 2: Effect of Bavachin on Colony Formation of Laryngopharyngeal Cancer Cells

| Cell Line | Bavachin Concentration | Effect on Colony Formation |

|---|---|---|

| Tu212 | Increasing concentrations | Gradual decrease nih.gov |

| FaDu | Increasing concentrations | Gradual decrease nih.gov |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Modulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as signaling molecules, while at high concentrations, they can induce oxidative stress, leading to cellular damage and death. This compound has been shown to modulate the intracellular levels of ROS, contributing to its biological activities.

In studies using the HepaRG human hepatoma cell line, this compound treatment was found to induce the generation and accumulation of ROS. mdpi.com This increase in ROS levels was observed to be both dose- and time-dependent. nih.gov The excessive production of ROS can disrupt the cellular redox balance, leading to a state of oxidative stress. mdpi.com

Oxidative stress is characterized by an imbalance between the production of ROS and the ability of the cell's antioxidant defense systems to detoxify these reactive intermediates. This compound-induced ROS generation has been linked to subsequent cellular damage, including lipid peroxidation, as evidenced by increased levels of malondialdehyde (MDA). nih.gov Furthermore, this oxidative onslaught can overwhelm the cellular antioxidant capacity, leading to a decrease in the levels of endogenous antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov

The generation of ROS by this compound has been implicated as a key mechanism underlying its cytotoxic effects in certain cell types. mdpi.com The sustained accumulation of ROS can activate stress-activated signaling pathways, such as the JNK and p38 MAPK pathways, which can further contribute to cell death. mdpi.com

Table 3: Effect of this compound on Oxidative Stress Markers in HepaRG Cells

| Marker | Description | Effect of this compound Treatment |

|---|---|---|

| ROS | Reactive Oxygen Species | Significant increase nih.gov |

| MDA | Malondialdehyde (lipid peroxidation marker) | Significant increase nih.gov |

| SOD | Superoxide Dismutase (antioxidant enzyme) | Decreased levels nih.gov |

| CAT | Catalase (antioxidant enzyme) | Decreased levels nih.gov |

| GSH | Glutathione (antioxidant) | Decreased levels nih.gov |

Anti-angiogenic Effects (e.g., Endothelial Cell Tube Formation, HUVEC Studies)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. Tumors require a dedicated blood supply to obtain the necessary nutrients and oxygen for their expansion. This compound has demonstrated potent anti-angiogenic activity, suggesting its potential to interfere with this crucial aspect of tumor progression.

A key in vitro model for studying angiogenesis is the endothelial cell tube formation assay, which mimics the differentiation of endothelial cells into capillary-like structures. In studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to inhibit their ability to form these tubular networks. nih.gov This inhibition of tube formation indicates that this compound can directly interfere with the morphological changes required for the development of new blood vessels. nih.gov

The anti-angiogenic effects of this compound are linked to its ability to modulate the expression of key regulators of angiogenesis. One such regulator is the Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that is often overexpressed in tumors and plays a pivotal role in the cellular response to low oxygen conditions (hypoxia). nih.gov HIF-1α controls the expression of numerous genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). nih.gov this compound has been found to inhibit the activity of HIF-1α, leading to a subsequent decrease in the transcription of its target genes, such as VEGF. nih.gov

Modulation of Glucose Uptake and Metabolism (e.g., GLUT-4 Translocation, Hexokinase 2 Regulation)

Cancer cells often exhibit altered glucose metabolism, characterized by an increased rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect. This compound has been shown to modulate key aspects of glucose metabolism in cancer cells.

Research has indicated that this compound can decrease the transcription of genes involved in glucose metabolism. nih.gov Specifically, it has been observed to reduce the expression of Glucose Transporter 1 (GLUT1) and Hexokinase 2 (HK2). nih.gov GLUT1 is a protein responsible for facilitating the transport of glucose across the cell membrane, and its downregulation would be expected to limit the availability of glucose within the cell. Hexokinase 2 is the first and rate-limiting enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. nih.gov By suppressing the expression of HK2, this compound can directly inhibit the initial step of glycolysis. nih.gov

A related compound, bavachin, has been shown to enhance insulin-stimulated glucose uptake by promoting the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane in adipocytes. mdpi.comnih.gov This is achieved through the activation of the Akt and AMPK signaling pathways. mdpi.comnih.gov While this effect was observed with bavachin in the context of insulin sensitivity, it highlights the potential for this class of compounds to modulate glucose transport mechanisms.

Inhibition of Amyloid-beta (Aβ42) Aggregation

The aggregation of the amyloid-beta peptide, particularly the 42-amino acid isoform (Aβ42), is a central pathological hallmark of Alzheimer's disease. The accumulation of Aβ42 into soluble oligomers and insoluble fibrils is believed to be a key event in the neurodegenerative cascade. This compound has been identified as a modulator of the Aβ42 aggregation process.

In vitro studies have demonstrated that this compound can inhibit the fibrillization of Aβ42. chairbio.com This suggests that this compound can interfere with the process by which Aβ42 monomers assemble into the characteristic beta-sheet-rich amyloid fibrils. chairbio.com

Interestingly, the mechanism by which this compound modulates Aβ42 aggregation appears to differ from that of other inhibitors. Instead of completely preventing aggregation, this compound has been observed to redirect the aggregation process towards an "off-pathway" route. chairbio.com This leads to the formation of aggregates that are distinct from the typical fibrillar structures. While this compound inhibits the formation of Thioflavin T-positive fibrils, it promotes the formation of different types of aggregates. chairbio.com

The ability of this compound to divert Aβ42 aggregation away from the formation of neurotoxic fibrillar species represents a potential therapeutic strategy for Alzheimer's disease. By altering the aggregation pathway, this compound may reduce the formation of the most harmful Aβ42 species. chairbio.com

Regulation of Osteoclast Differentiation

This compound has been identified as a significant regulator of osteoclast differentiation, the process by which osteoclasts, the cells responsible for bone resorption, are formed. Research indicates that this compound exerts its inhibitory effects primarily by interfering with the receptor activator of nuclear factor-κB ligand (RANKL) signaling pathway, which is essential for osteoclastogenesis.

The binding of RANKL to its receptor, RANK, on osteoclast precursor cells (typically of the monocyte/macrophage lineage) triggers a cascade of intracellular signals necessary for their differentiation into mature, multinucleated osteoclasts. This compound intervenes in this process at several key points. Studies using RAW264.7 murine macrophage cells have demonstrated that this compound effectively suppresses RANKL-induced osteoclast formation. This inhibition is characterized by a reduction in the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, a hallmark of mature osteoclasts.

The molecular mechanism underlying this inhibition involves the downregulation of critical signaling molecules and transcription factors. This compound has been shown to suppress the RANKL-induced activation of the nuclear factor-κB (NF-κB) signaling pathway. Specifically, it inhibits the phosphorylation of NF-κB and its subsequent translocation from the cytosol to the nucleus, a crucial step for the transcription of genes involved in osteoclast differentiation.

Furthermore, this compound affects the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of p38 and ERK. It also significantly downregulates the expression and protein levels of key transcription factors essential for osteoclastogenesis, such as nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and c-Fos. NFATc1 is considered the master regulator of osteoclast differentiation, and its suppression is a key element in the anti-osteoclastogenic effect of this compound.

The inhibitory action of this compound extends to the expression of osteoclast-specific genes that are downstream of these signaling pathways. The expression of markers such as TRAP (also known as TRAcP), Cathepsin K (CTSK), and matrix metalloproteinase-9 (MMP-9), which are crucial for the bone-resorbing function of mature osteoclasts, is significantly diminished in the presence of this compound. Additionally, this compound has been found to suppress inflammatory mediators associated with osteoclast differentiation, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2).

Table 1: Research Findings on the Regulation of Osteoclast Differentiation by this compound

| Target Pathway/Molecule | Effect of this compound | Observed Outcome | Cell Model | Source |

|---|---|---|---|---|

| RANKL-induced Osteoclast Formation | Inhibition | Reduced number of TRAP-positive multinucleated cells. | RAW264.7 | |

| NF-κB Signaling | Suppression | Inhibited phosphorylation and nuclear translocation of NF-κB. | RAW264.7 | |

| MAPK Signaling (p38, ERK) | Suppression | Decreased protein levels of phosphorylated p38 and ERK. | RAW264.7 | |

| Key Transcription Factors (NFATc1, c-Fos) | Downregulation | Suppressed expression of NFATc1 and c-Fos. | RAW264.7 | |

| Osteoclastogenic Biomarkers (TRAP, Cathepsin K, MMP-9) | Downregulation | Decreased expression of genes and proteins essential for bone resorption. | RAW264.7 | |

| Inflammatory Mediators (iNOS, COX-2, NO, PGE2) | Suppression | Decreased production of inflammatory molecules linked to osteoclastogenesis. | RAW264.7 |

Reversal of Multidrug Resistance (MDR) Phenotypes (e.g., Efflux Pump Inhibition)

Multidrug resistance (MDR) is a significant challenge in chemotherapy, where cancer cells develop resistance to a wide range of anticancer drugs. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as efflux pumps to expel therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. Molecules that can inhibit these efflux pumps are known as MDR modulators or reversal agents.

While various flavonoids have been investigated for their potential to reverse MDR, comprehensive studies detailing the specific effects of this compound on MDR phenotypes and its direct interaction with efflux pumps like P-glycoprotein are not extensively documented in the current scientific literature. Research on flavonoids such as baicalein (B1667712) has shown the ability to reverse ABCB1-mediated MDR, but specific data on this compound's capacity to act as an efflux pump inhibitor and re-sensitize resistant cancer cells to chemotherapeutic drugs remains limited. Therefore, a definitive mechanism for this compound in the reversal of multidrug resistance has yet to be fully elucidated.

Table 2: Research Findings on the Reversal of Multidrug Resistance by this compound

| Mechanism | Effect of this compound | Cell Model | Source |

|---|---|---|---|

| Data not available in the provided search results. |

Structure Activity Relationship Sar Investigations of Bavachinin and Its Analogs

Identification of Pharmacophoric Features for Target Binding

A pharmacophore is a model that describes the essential three-dimensional arrangement of molecular features necessary for a compound to bind to a specific biological target and elicit a response. For bavachinin (B190651), SAR studies have helped identify key pharmacophoric properties that govern its interactions with various receptors and enzymes, such as peroxisome proliferator-activated receptors (PPARs) and monoamine oxidases (MAOs). nih.govnih.govresearchgate.net

The fundamental pharmacophore of this compound can be characterized by several key features:

Aromatic Rings: The two aromatic rings (A and B rings) of the flavanone (B1672756) skeleton serve as a crucial scaffold and engage in hydrophobic and π-π stacking interactions within target binding sites.

Hydrogen Bond Acceptors/Donors: The carbonyl group at the C4 position and the hydroxyl group at the C4' position are critical hydrogen bond acceptors and donors, respectively. These groups frequently form key hydrogen bonds with amino acid residues in the active sites of target proteins, anchoring the molecule in a favorable orientation. frontiersin.org

Hydrophobic Regions: The prenyl group attached to the A-ring provides a significant hydrophobic feature that can interact with nonpolar pockets in target proteins, often enhancing binding affinity and modulating activity. researchgate.net

These features collectively allow this compound and its analogs to be recognized by and interact with specific biological targets, forming the basis for their diverse pharmacological effects. nih.gov

Impact of Functional Group Modifications on Biological Activity

Modifying the functional groups on the this compound scaffold has profound effects on its biological activity, selectivity, and potency. Researchers have systematically altered these groups to probe their roles in target binding.

The presence of a prenyl (or isoprenyl) side chain is a defining characteristic of this compound and many other bioactive flavonoids. nih.gov This lipophilic moiety significantly influences the molecule's interaction with biological systems. Studies on various prenylated flavonoids indicate that this group generally enhances bioactivity compared to their non-prenylated parent compounds. nih.gov The prenyl group at the C6 position of this compound's A-ring is thought to contribute to its activity in several ways:

Increased Lipophilicity: It enhances the molecule's ability to cross cellular membranes and reach intracellular targets.

Enhanced Target Binding: The prenyl group can fit into hydrophobic pockets of enzymes or receptors, providing additional binding interactions that increase affinity and potency.

Membrane Anchoring: It may facilitate the anchoring of the molecule to cell membranes, positioning it for interaction with membrane-bound proteins.

The importance of the prenyl group is highlighted in studies where its modification or removal leads to a significant alteration in biological effects.

The pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavanone skeleton is a critical determinant of biological activity and target selectivity. mdpi.commdpi.com The C7-methoxy group of this compound, in particular, has been identified as a key feature for specific activities.

A compelling example is seen in the comparative studies of this compound and its close analog, bavachin (B190654), which differs only by having a hydroxyl group at the C7 position instead of a methoxy group. When evaluated for their inhibitory effects on human monoamine oxidases (hMAO-A and hMAO-B), enzymes relevant to neurodegenerative diseases, significant differences were observed. This compound showed selective and competitive inhibition of hMAO-B, while bavachin had an activating effect on both enzymes. nih.govnih.gov Molecular docking studies predict that the C7-methoxy group of this compound plays an indirect but crucial role in its higher affinity and selectivity for hMAO-B. nih.govresearchgate.netsemanticscholar.org This substitution appears to facilitate favorable interactions within the enzyme's active site that are not possible with the C7-hydroxyl group of bavachin. nih.gov

The table below summarizes the differential activity of this compound and Bavachin on human monoamine oxidases.

| Compound | C7-Substituent | Target | Activity | IC50 Value (µM) |

| This compound | Methoxy (-OCH3) | hMAO-A | Inhibition | ~189.28 nih.gov |

| hMAO-B | Inhibition | ~8.82 nih.gov | ||

| Bavachin | Hydroxyl (-OH) | hMAO-A | Activation | N/A nih.gov |

| hMAO-B | Activation | N/A nih.gov |

This table illustrates the critical role of the C7-methoxy group in conferring selective inhibitory activity against hMAO-B.

Stereochemical Influences on Activity (e.g., S and R Enantiomers)

Chirality is a fundamental aspect of many natural products, and stereochemistry often plays a pivotal role in their biological activity. malariaworld.orgmdpi.com The flavanone structure of this compound contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, the (S) and (R) enantiomers.

Comparative Analysis with Related Flavonoids

The SAR of this compound can be further understood by comparing it to other classes of flavonoids, such as flavones, isoflavones, and chalcones. nih.gov These comparisons reveal the importance of the core flavanone structure.

Flavanones vs. Isoflavones: Isoflavones differ from flavanones in that the B-ring is attached to the C3 position of the C-ring, rather than the C2 position. This altered arrangement fundamentally changes the shape of the molecule and its ability to interact with targets. While both this compound (a flavanone) and some isoflavones have shown activity as PPAR agonists, the specific interactions and potencies can vary, highlighting the importance of the scaffold's basic geometry. nih.gov

Flavanones vs. Chalcones: Chalcones are open-chain precursors to flavonoids and lack the heterocyclic C-ring. The absence of this ring provides significant conformational flexibility. SAR studies on chalcones have shown that the pattern of hydroxyl groups on the A and B rings is a primary determinant of their activity. frontiersin.org Comparing this compound to its chalcone (B49325) equivalent, isobavachalcone (B1672217), reveals how the cyclization to form the flavanone ring restricts conformation and can confer selectivity for different biological targets.

The table below provides a comparative overview of key structural features among related flavonoid classes.

| Flavonoid Class | Key Structural Feature | Example Compound |

| Flavanone | Saturated C2-C3 bond | This compound |

| Flavone (B191248) | C2-C3 double bond (planar) | Luteolin |

| Isoflavone (B191592) | B-ring at C3 position | Genistein |

| Chalcone | Open C-ring structure | Isobavachalcone |

This comparative analysis underscores that the specific flavanone scaffold of this compound, combined with its unique substitution pattern, is essential for its distinct biological activity profile.

Preclinical Pharmacological Investigations of Bavachinin

In Vitro Cellular Model Studies

Bavachinin (B190651) has been extensively studied in various in vitro cellular models to understand its mechanisms of action and pharmacological effects.

This compound and its analogs have demonstrated cytotoxic and anti-proliferative effects across a spectrum of human cancer cell lines, often by inducing cell cycle arrest and apoptosis.

A549 (Human Lung Adenocarcinoma Cells): this compound significantly inhibited the proliferation and decreased the viability of A549 cells in a dose-dependent manner (e.g., 10, 20, and 30 µM for 72 hours). nih.govncl.edu.tw It induced G2/M cell cycle arrest and promoted apoptosis, evidenced by increased expression of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, while decreasing anti-apoptotic Bcl-2. researchgate.netnih.gov This effect is mediated, in part, by the activation of PPARγ and the generation of reactive oxygen species (ROS). researchgate.netnih.gov this compound also induced p21Waf1/Cip1 expression and p38 phosphorylation, leading to G2/M phase arrest. nih.govncl.edu.tw

HCT-116 (Human Colon Carcinoma Cells): Analogs of this compound have shown potent cytotoxic effects against HCT-116 cells, with a reported IC50 value of 7.13 µM for a lead analog. nih.gov This analog inhibited colony formation and in vitro migration of HCT-116 cells, induced morphological changes, and mediated apoptotic cell death by perturbing mitochondrial membrane potential (MMP) and PARP cleavage. nih.gov

MCF-7 (Human Breast Adenocarcinoma Cells): this compound analogs exhibited cytotoxic activity against MCF-7 cells, with a lead analog showing an IC50 of 11.67 µM. nih.gov Furthermore, this compound has been identified as a potent chemosensitizer in multidrug-resistant MCF7/MX cells. nih.gov

PC-3 (Human Prostate Carcinoma Cells): A lead analog of this compound demonstrated cytotoxic effects on PC-3 cells with an IC50 value of 16.08 µM. nih.gov

KB (Human Carcinoma, HeLa cell derivative) and HOS (Human Osteosarcoma Cells): this compound effectively inhibited the increase in hypoxia-inducible factor-1α (HIF-1α) activity in both KB carcinoma and HOS osteosarcoma cells under hypoxic conditions in a concentration-dependent manner. chemfaces.comthegoodscentscompany.comnih.gov This action is thought to occur by enhancing the interaction between von Hippel-Lindau (VHL) and HIF-1α. thegoodscentscompany.comnih.gov this compound also inhibited the in vitro migration of KB cells. chemfaces.comthegoodscentscompany.comnih.gov

Bladder Cancer Cell Lines (T24, RT-4, TCCSUP, UM-UC-3, HT-1376): this compound has shown significant anti-cancer properties against various bladder cancer cell lines. The inhibitory concentration (IC50) values for this compound in these cell lines are presented in the table below. ijcce.ac.irijcce.ac.ircivilica.com

Table 1: this compound's IC50 Values in Bladder Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |

| T24 | Bladder Carcinoma | 1.17 ± 0.14 | ijcce.ac.irijcce.ac.ir |

| RT-4 | Bladder Carcinoma | 3.21 ± 0.21 | ijcce.ac.irijcce.ac.ir |

| UM-UC-3 | Bladder Carcinoma | 2.58 ± 0.12 | ijcce.ac.irijcce.ac.ir |

| TCCSUP | Bladder Carcinoma | 7.88 ± 0.63 | ijcce.ac.irijcce.ac.ir |

| HT-1376 | Bladder Carcinoma | 4.23 ± 0.31 | ijcce.ac.irijcce.ac.ir |

H1688 (Human Small Cell Lung Cancer - SCLC Cells): this compound demonstrated potent anti-proliferative effects on H1688 SCLC cells. Treatment with this compound at concentrations as low as 25 µM led to decreased cell viability and accumulation of cells in the G2/M and sub-G1 phases. nih.govacs.orgncl.edu.tw It increased the expression levels of caspase-3, -8, and -9, as well as Fas, FasL, and Bax, confirming the induction of apoptosis via both intrinsic and extrinsic pathways. nih.govacs.orgncl.edu.tw The observed G2/M cell cycle arrest was linked to increased levels of phosphorylated CDC25C, CDC2, ATM/ATR, and CHK2/CHK1, indicating involvement of the ATM/ATR signaling pathway. nih.govacs.org

This compound exhibits modulatory effects on immune cells, particularly T-cell differentiation and macrophage activity.

T-cell differentiation: this compound has been shown to inhibit T helper 2 (Th2) cell differentiation. In studies using T cells from IL-4-GFP-enhanced transcript (4GET) mice, this compound inhibited green fluorescent protein (GFP) production, primarily by suppressing GATA-3 protein production. nih.govnih.govresearchgate.neteurekaselect.comscispace.com This suggests its potential as an anti-allergic agent by modulating Th2 responses. nih.gov

RAW264.7 Macrophages: this compound demonstrates anti-inflammatory activity in RAW264.7 macrophages. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. selleck.co.jp Furthermore, this compound has been reported to inhibit the expression of proinflammatory cytokines by regulating pathways such as NF-κB. nih.govjci.org

This compound displays potent anti-angiogenic activity in human umbilical vein endothelial cells (HUVECs). It inhibited tube formation in HUVECs, a key process in angiogenesis. chemfaces.combiocrick.comthegoodscentscompany.comnih.gov Mechanistically, this compound decreased the transcription of genes regulated by HIF-1, which are associated with angiogenesis (e.g., vascular endothelial growth factors, VEGF) and energy metabolism (e.g., Glut 1, Hexokinase 2). chemfaces.combiocrick.comthegoodscentscompany.comnih.gov

This compound functions as a novel natural pan-PPAR agonist, demonstrating stronger activity with PPARγ (EC50 = 0.74 µM) compared to PPARα (EC50 = 4.0 µM) and PPARβ/δ (EC50 = 8.07 µM) in 293T cells. caymanchem.comchemfaces.combiocrick.comselleck.co.jp In 3T3-L1 pre-adipocytes, this compound induced adipocyte differentiation. jci.orglongdom.orgresearchgate.netnih.gov It dose-dependently increased the protein and mRNA expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer binding protein-alpha (C/EBPα). nih.govresearchgate.net this compound also enhanced PPARγ transcriptional activity and increased the proliferation of pre-adipocytes during the early stages of differentiation. nih.govresearchgate.net

In Vivo Preclinical Animal Model Investigations (Excluding Clinical Human Trials)

In vivo studies using animal models have further supported the therapeutic potential of this compound, particularly in the context of metabolic disorders.

This compound has shown promising effects in preclinical animal models of metabolic syndrome, including diabetes and obesity.

db/db mice: In leptin-receptor-deficient db/db mice, this compound treatment significantly lowered both fasting and non-fasting blood glucose levels. chemfaces.comwin-healthco.comlongdom.orgnih.govarakmu.ac.irarakmu.ac.ir It also ameliorated glucose tolerance, hyperinsulinemia, and insulin (B600854) sensitivity. chemfaces.comwin-healthco.comarakmu.ac.irarakmu.ac.ir Notably, this compound reduced triglyceride levels in these mice without inducing weight gain or hepatotoxicity, which are common side effects of some synthetic PPAR agonists. caymanchem.comwin-healthco.comarakmu.ac.ir this compound's pan-PPAR agonistic activity contributes to these effects, and it exhibits synergistic glucose- and lipid-lowering effects when combined with synthetic PPAR-γ or PPAR-α agonists. caymanchem.comwin-healthco.comlongdom.orgnih.gov

Diet-induced obese (DIO) mice: In diet-induced obese mice, this compound effectively lowered glucose and triglyceride levels. chemfaces.comwin-healthco.comlongdom.orgnih.gov Administration of this compound (e.g., 30 mg/kg, intraperitoneally every other day for 8 weeks) efficiently attenuated increases in body weight, liver weight, blood glucose, and liver and serum triglyceride contents. researchgate.netresearchgate.net It also significantly alleviated hepatic inflammation and improved high-fat diet (HFD)-induced glucose intolerance and insulin resistance. researchgate.netresearchgate.net this compound's protective effects against obesity in these models are attributed to its ability to induce fat thermogenesis and browning of subcutaneous white adipose tissue (subWAT). researchgate.netresearchgate.net It repressed lipid synthesis genes in the liver while promoting the expression of thermogenesis, browning, and mitochondrial respiration-related genes in subWAT and brown adipose tissue (BAT). researchgate.netresearchgate.net

Computational and Advanced in Silico Methodologies in Bavachinin Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are widely employed to predict the binding affinity and interaction modes of Bavachinin (B190651) with various target proteins and biomacromolecules. This technique helps in understanding the specific residues involved in binding and the stability of the resulting complex.

Research indicates that this compound A directly binds to fms-like tyrosine kinase 3 (FLT3), a key target in thrombopoiesis, as demonstrated by molecular docking simulations thegoodscentscompany.com. Furthermore, this compound has been shown to interact with DNA, specifically through a minor groove binding mode in the AT-rich region of B-DNA structure, and exhibits a relatively good binding affinity with pro-apoptotic proteins such as p53, caspase-3, -8, and -9 in MCF-7 breast cancer cells nih.govmims.com.

In studies investigating its effects on human monoamine oxidases (MAO), this compound (BNN) and its analog Bavachin (B190654) (BVN) were subjected to molecular docking studies to rationalize their structure-activity relationship differences towards hMAO-A and hMAO-B isozymes. Docking analysis predicted that this compound had a higher affinity for hMAO-B compared to hMAO-A, which could be attributed to the largely lipophilic cavity structure of MAO-B that attracts and stabilizes the lipophilic chromone (B188151) phenyl ring and the C6-prenyl substitution of this compound nih.gov.

This compound and Bavachin have also been computationally examined for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Molecular modeling calculations have also been used to determine the chemical actions of this compound on surface receptor proteins expressed in bladder cancer cell lines, including EGFR, CD44, CD47, Formyl Peptide Receptor 1, and Corticotropin-Releasing Hormone Receptor 1, indicating considerable binding affinity wikipedia.orgmims.com. Additionally, this compound has been explored as a potential inhibitor of Anaplastic Lymphoma Kinase (ALK), with computational techniques assessing its effectiveness and binding affinity to various receptor tyrosine kinases mims.com.